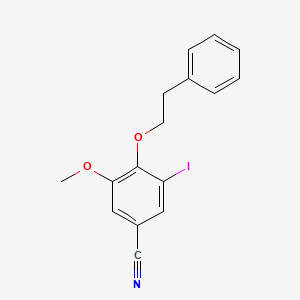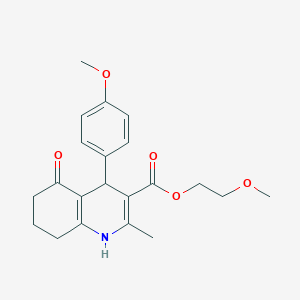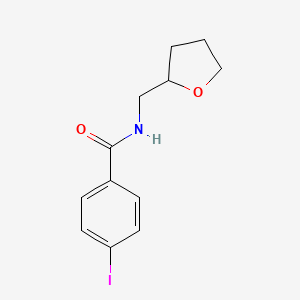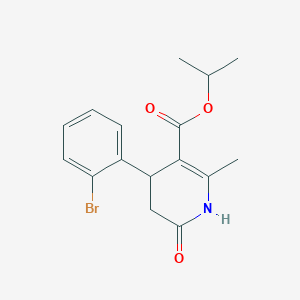
2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide, commonly known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.
Wirkmechanismus
NS-398 exerts its pharmacological effects by selectively inhibiting the activity of COX-2, while sparing the activity of COX-1, another enzyme involved in the production of prostaglandins. This selective inhibition of COX-2 results in a reduction in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been found to inhibit the activity of other enzymes involved in the regulation of cell growth and survival, such as Akt and NF-κB.
Biochemical and Physiological Effects:
NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. NS-398 has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, NS-398 has been shown to protect neurons from oxidative stress-induced damage, which is implicated in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NS-398 has several advantages as a research tool, including its selectivity for COX-2 inhibition, which allows for the investigation of the role of COX-2 in various physiological processes. However, NS-398 also has some limitations, such as its potential off-target effects and the possibility of inducing cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on NS-398. One potential direction is the investigation of its therapeutic potential in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the exploration of its effects on other signaling pathways involved in the regulation of cell growth and survival. Furthermore, the development of novel NS-398 derivatives with improved pharmacological properties may also be an area of future research.
Synthesemethoden
NS-398 can be synthesized through a multi-step process involving the reaction of 2-sec-butylphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and acetic anhydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
NS-398 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-11(2)12-6-4-5-7-13(12)19-10-14(18)17-15-16-8-9-20-15/h4-9,11H,3,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFVZWUGNKZGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
